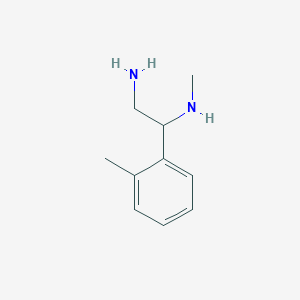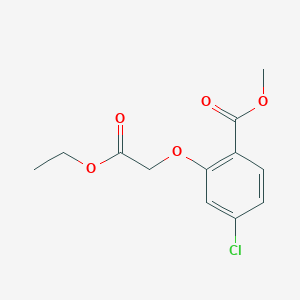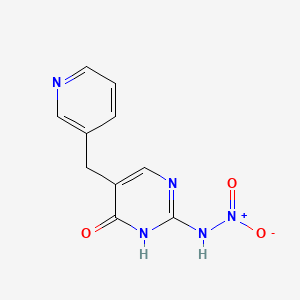
N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide typically involves multi-step organic reactions. One common method involves the condensation of pyridine derivatives with dihydropyrimidine intermediates under controlled conditions. The reaction is often carried out in the presence of catalysts such as triethylamine and solvents like ethanol to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the nitramide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine and pyridine derivatives, which can have enhanced biological or chemical properties.
Wissenschaftliche Forschungsanwendungen
N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the active site of the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyridine Derivatives: Widely used in medicinal chemistry for their pharmacological properties.
Dihydropyrimidine Derivatives: Investigated for their potential as calcium channel blockers and antiviral agents.
Uniqueness
N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide stands out due to its unique combination of a pyridine ring and a dihydropyrimidine core, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and the potential for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
72716-67-7 |
|---|---|
Molekularformel |
C10H9N5O3 |
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
N-[6-oxo-5-(pyridin-3-ylmethyl)-1H-pyrimidin-2-yl]nitramide |
InChI |
InChI=1S/C10H9N5O3/c16-9-8(4-7-2-1-3-11-5-7)6-12-10(13-9)14-15(17)18/h1-3,5-6H,4H2,(H2,12,13,14,16) |
InChI-Schlüssel |
RHHFNUQDIRYPSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CC2=CN=C(NC2=O)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
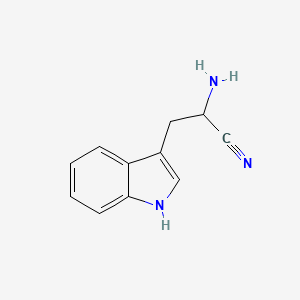
![Bromo[3-(ethyloxy)-3-oxopropyl]ZINC](/img/structure/B8644040.png)
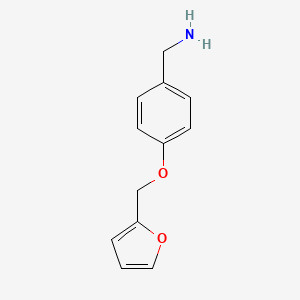

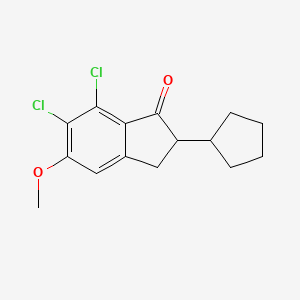
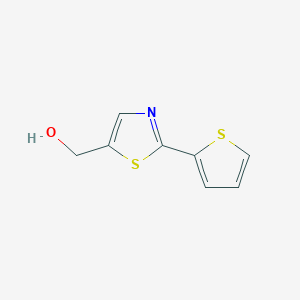
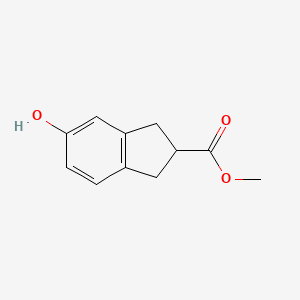
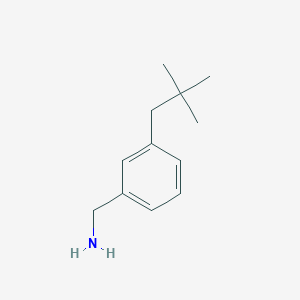
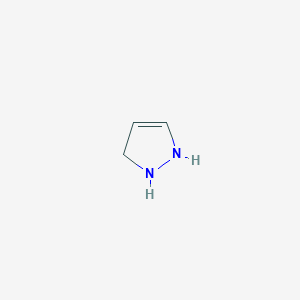
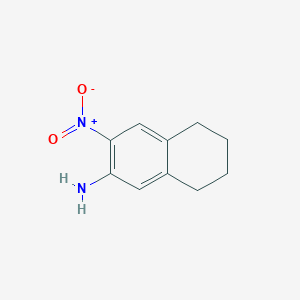
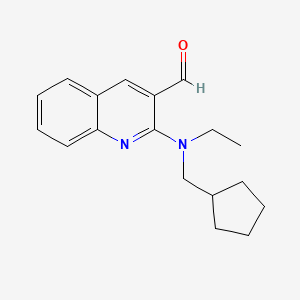
![3-[1-(t-Butoxycarbonyl)-1,2,3,6-tetrahydro-4-pyridinyl]-7-fluoroindole](/img/structure/B8644120.png)
